An In-depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Key Heterocyclic Building Block
An In-depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Key Heterocyclic Building Block
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif renowned for its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals. This technical guide provides a comprehensive overview of a specific derivative, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS Number: 178488-40-9), a valuable building block for drug discovery and medicinal chemistry. This document will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its significance in the synthesis of bioactive molecules, and discuss the broader therapeutic potential of the 8-substituted imidazo[1,2-a]pyridine class. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, forming the central scaffold of numerous therapeutic agents. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. This has led to the development of drugs with a wide range of pharmacological activities, including hypnotic agents like Zolpidem, anxiolytics, and more recently, novel anticancer and antimicrobial agents. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 8-methyl substitution, in particular, can influence the molecule's metabolic stability and binding affinity.
Physicochemical Properties of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a reagent-grade solid heterocyclic building block.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178488-40-9 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | Cc1cccn2c(CO)cnc12 | [3][4] |
| InChI | 1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3 | [3][4] |
Safety Information: This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation or sensitization and is harmful if swallowed.[3] Appropriate personal protective equipment should be worn during handling.
Synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Proposed Pathway
Caption: Proposed two-step synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
The introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring is a common and efficient transformation. The Vilsmeier-Haack reaction is a well-established method for this purpose.[5]
Protocol:
-
To a stirred solution of 8-methylimidazo[1,2-a]pyridine in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Step 2: Reduction to (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
The selective reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.
Protocol:
-
Dissolve the 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition, allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Analytical Characterization
While specific spectral data for (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is not available in the searched literature, the following are the expected characteristic signals based on the analysis of analogous compounds.
Expected Analytical Data:
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the methyl group protons, distinct aromatic protons of the pyridine and imidazole rings, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum should display signals corresponding to the methyl carbon, the aromatic carbons of the fused ring system, and the methylene carbon of the hydroxymethyl group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).[3]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional group.
Applications in Drug Discovery and Medicinal Chemistry
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol serves as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.
Precursor to Bioactive Molecules
The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with diverse biological activities.[6] Derivatives have shown promise as:
-
Anticancer Agents: Various substituted imidazo[1,2-a]pyridines have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7]
-
Antimicrobial and Antifungal Agents: The scaffold is present in compounds with potent activity against various bacterial and fungal strains.[8]
-
Anti-inflammatory Agents: Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an important target in inflammation.[9]
-
Antitrypanosomatid Agents: The imidazo[1,2-a]pyridine core has been explored for the development of drugs against parasitic diseases.
The introduction of the 8-methyl group and the 3-hydroxymethyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.
Role as a Key Intermediate in Synthesis
The hydroxymethyl group at the 3-position can be readily converted to other functional groups, making (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol a valuable starting material for the synthesis of compound libraries for high-throughput screening. For instance, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Conclusion
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a strategically important heterocyclic building block with significant potential in the field of medicinal chemistry. Its synthesis, based on established methodologies, is straightforward, and its versatile reactivity allows for the generation of a diverse range of derivatives. The well-documented biological activities of the imidazo[1,2-a]pyridine scaffold, coupled with the potential for fine-tuning properties through substitution, make this compound and its derivatives highly attractive for further investigation in the quest for novel therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this valuable molecule into their drug discovery programs.
References
-
ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (8-methylimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol. Retrieved from [Link]
- Al-Ostath, A., et al. (2025).
-
ResearchGate. (2025). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
- Bhat, Z. R., et al. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Molecules, 27(17), 5540.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (8-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL)METHANOL | 178488-40-9 [chemicalbook.com]
- 3. (8-Methylimidazo 1,2-a pyridin-3-yl)methanol AldrichCPR 178488-40-9 [sigmaaldrich.com]
- 4. PubChemLite - (8-methylimidazo[1,2-a]pyridin-3-yl)methanol (C9H10N2O) [pubchemlite.lcsb.uni.lu]
- 5. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
